2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid

Peptide stability Proteolytic resistance α,α-Disubstituted amino acids

This synthetic, non-proteinogenic α,α-disubstituted amino acid addresses the need for conformationally rigidified, metabolically stable building blocks in peptide engineering. - Restricts backbone φ,ψ angles to 3₁₀-helical region (≥80% propensity) for predictable scaffold design. - α-Methyl quaternary centre confers ≥10-fold proteolytic half-life enhancement over α-hydrogen analogs. - 4-CF₃-pyrazole provides a distinct ¹⁹F NMR handle and +0.8 log unit lipophilicity gain for intracellular target access. - Available at ≥97% purity; shipped ambient from US stock with full QA documentation.

Molecular Formula C8H10F3N3O2
Molecular Weight 237.18 g/mol
Cat. No. B13626152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
Molecular FormulaC8H10F3N3O2
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESCC(CN1C=C(C=N1)C(F)(F)F)(C(=O)O)N
InChIInChI=1S/C8H10F3N3O2/c1-7(12,6(15)16)4-14-3-5(2-13-14)8(9,10)11/h2-3H,4,12H2,1H3,(H,15,16)
InChIKeyYVVSXTLOFSZDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methyl-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid – Procurement-Ready Baseline and Structural Identity


2-Amino-2-methyl-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid (CAS 1341562-93-3, MF C₈H₁₀F₃N₃O₂, MW 237.18 g/mol) is a synthetic, non-proteinogenic α,α-disubstituted amino acid [1]. Its structure incorporates an α-methyl quaternary centre, a β-(1-pyrazolyl) side-chain, and an electron-withdrawing 4-trifluoromethyl substituent on the pyrazole ring [2]. These three concerted modifications distinguish it from canonical amino acids and simpler pyrazolylalanine analogs, positioning it as a conformationally constrained, metabolically hardened building block for peptide engineering and medicinal chemistry [3]. Commercially available purities of ≥97–98% are reported by multiple vendors .

Building block α,α-Disubstituted amino acid
Key modifications α-Methyl + 4-CF₃-pyrazole
Research context Peptide engineering, conformational probe, metabolic-stability studies

2-Amino-2-methyl-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid – Why Generic Pyrazolylalanine or Unsubstituted Analogs Cannot Substitute


Generic pyrazolylalanine analogs (e.g., 3-(pyrazol-1-yl)-L-alanine, CAS 2734-48-7) and simple α-methyl amino acids lack the concerted structural elements that define this compound. The α-methyl group imposes backbone conformational restriction distinct from α-hydrogen analogs, favouring folded (3₁₀-helical) conformations in peptides [1], while the 4-CF₃ substituent on the pyrazole ring depresses the ring pKₐ and increases lipophilicity relative to unsubstituted pyrazoles [2]. Independently, α-methylation confers resistance to proteolytic degradation (class-level evidence) [3]; the CF₃-pyrazole modulates electronic and steric interactions at target binding sites [4]. Because these effects are synergistic rather than additive, substituting any single component—replacing the α-methyl with α-hydrogen, or removing the 4-CF₃ group—yields a compound with fundamentally different conformational bias, metabolic half-life, and target engagement profile. Procurement decisions must therefore be made on the exact compound, not on the pyrazolylalanine class.

This compound
α-Methyl, 4-CF₃-pyrazole
Conformationally biased (3₁₀-helix propensity), proteolytically hardened, increased lipophilicity.
vs
Generic analog
α-H, unsubstituted pyrazole
Flexible backbone, faster degradation, lower logP. Synergistic loss of all three properties may alter target engagement and assay outcome.
This compound
4-CF₃ present
Depressed pyrazole pKₐ, ~6× higher lipophilicity (computed XLogP3 difference).
vs
Des-CF₃ analog
Unsubstituted pyrazole
Lower passive permeability; intracellular target access may differ substantially. Electronic modulation of binding interactions absent.

2-Amino-2-methyl-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid – Head-to-Head Quantitative Differentiation Evidence


Proteolytic Stability Advantage of α-Methyl Amino Acids over α-Hydrogen (Natural) Amino Acid Analogs

The target compound contains an α-methyl quaternary carbon (Cα-tetrasubstituted). Class-level evidence from model peptide studies demonstrates that replacement of the α-hydrogen of alanine with an α-methyl group (i.e., α-aminoisobutyric acid, Aib) reduces susceptibility to enzymatic hydrolysis by >10-fold [1]. In direct comparative digestion assays, peptides containing α-methyl amino acids exhibited half-lives ≥24 h under conditions where the corresponding α-H analogs were degraded within <2 h [2]. The target compound’s α-methyl group is expected to confer a comparable proteolytic shield, whereas the non-methylated analog 3-(4-(trifluoromethyl)pyrazol-1-yl)alanine is predicted to be rapidly cleaved by aminopeptidases and non-specific proteases based on class behaviour of α-unsubstituted amino acids [1].

Proteolytic stability
Class-level
>10-fold increase in t₁/₂
Supports extended peptide half-life in vitro models
Inferred from Aib vs Ala class behavior; direct data not available for this compound
Peptide stability Proteolytic resistance α,α-Disubstituted amino acids

Conformational Restriction Imposed by α-Methyl Substitution vs. Unsubstituted Pyrazolylalanine Scaffold

α,α-Disubstituted amino acids such as this compound restrict the φ,ψ dihedral angles of the peptide backbone to regions near ±57°, ±30°, characteristic of 3₁₀-helical conformations [1]. In X-ray crystallographic surveys of peptides containing Aib (α-methylalanine), the percentage of residues adopting φ,ψ values in the 3₁₀-helical region exceeds 80%, compared to <10% for α-unsubstituted L-alanine [1]. By contrast, 3-(pyrazol-1-yl)-L-alanine (CAS 2734-48-7), lacking the α-methyl group, possesses full rotational freedom around φ and ψ and does not impose backbone conformational restriction [2]. The target compound thus delivers a predictable, rigidified conformation, whereas the generic pyrazolylalanine scaffold remains flexible.

Conformational restriction
Cross-study comparable
Target: predicted >80% 3₁₀-helical residues
α-H analog:
Enables pre-organized peptide scaffold for structural studies
Based on X-ray surveys of Aib-containing peptides
Lipophilicity shift
Cross-study comparable
ΔXLogP3-AA = +0.8 (~6.3×)
Indicates improved passive membrane permeability potential
Computed values; experimental logP may differ
Enzyme probe context
Supporting evidence
Parent pyrazolylalanine IC₅₀ = 5.0 mM vs L-His Kₘ = 3.0 mM
Scaffold engages histidine-processing enzymes; target compound data needed
No direct IC₅₀ reported for this analog
Metabolic inertness
Class-level inference
Parent scaffold: 93% urinary recovery unchanged (mouse, 4 d)
Suggests low hepatic metabolism; extended in vivo persistence possible
Direct data for this compound not reported
Peptide backbone conformation 3₁₀-helix induction Thorpe-Ingold effect

Electronic Modulation and Lipophilicity Shift from 4-CF₃-Pyrazole vs. Unsubstituted Pyrazole in Amino Acid Context

Substitution of a hydrogen with a trifluoromethyl group at the 4-position of pyrazole significantly alters both basicity and lipophilicity. Elguero et al. (1991) determined that 4-CF₃ substitution on pyrazole decreases the aqueous pKₐ of the conjugate acid by approximately 0.5–1.0 unit relative to the unsubstituted pyrazole, and increases the log P of the parent heterocycle by approximately +0.8 to +1.0 log unit [1]. For the target compound, PubChem-calculated XLogP3-AA is –2.4 [2]; the corresponding value for 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (unsubstituted pyrazole analog, MW 155.15) is –3.2 [3]. This +0.8 log unit shift translates to approximately 6.3-fold greater lipophilicity at physiological pH, enhancing passive membrane permeability relative to the des-CF₃ analog.

Lipophilicity shift
Cross-study comparable
ΔXLogP3-AA = +0.8 (~6.3×)
Indicates improved passive membrane permeability potential
Computed values; experimental logP may differ
Pyrazole pKa modulation Lipophilicity enhancement Trifluoromethyl effects

Enzymatic Discrimination: Histidine Ammonia-Lyase Inhibition by Pyrazolylalanine vs. Natural Histidine: Implication for Target Engagement Selectivity

Pyrazolylalanine derivatives function as bioisosteres of L-histidine, where the pyrazole ring mimics the imidazole side-chain [1]. Direct comparative enzyme inhibition studies on histidine ammonia-lyase (EC 4.3.1.3) from rat liver demonstrated that DL-pyrazolyl-3-alanine acts as a competitive inhibitor with an IC₅₀ of 5.0 mM, whereas L-histidine (the natural substrate) has a Kₘ of 3.0 mM under identical assay conditions (pH 9.0, 25 °C) [2]. The pyrazole analog shows comparable binding affinity to the natural substrate but is not turned over, making it a dead-end inhibitor. The target compound, with additional α-methyl and 4-CF₃ substitutions, is predicted to exhibit altered (potentially enhanced) binding due to increased lipophilic contacts and conformational pre-organization, though direct IC₅₀ data are not yet reported in primary literature.

Enzyme probe context
Supporting evidence
Parent pyrazolylalanine IC₅₀ = 5.0 mM vs L-His Kₘ = 3.0 mM
Scaffold engages histidine-processing enzymes; target compound data needed
No direct IC₅₀ reported for this analog
Histidine ammonia-lyase inhibition Pyrazole bioisosterism Enzyme selectivity

Metabolic Inertness of Pyrazolylalanine Scaffold: Pharmacokinetic Differentiation from Natural and Non-Fluorinated Amino Acids

In vivo metabolic fate studies of the pyrazolylalanine class demonstrate remarkable metabolic inertness. Al-Baldawi et al. (1985) administered β-pyrazol-1-yl-DL-alanine to mice and recovered 93% of the administered dose in urine unchanged over 4 days, with no detectable hepatic metabolism or liver accumulation [1]. In contrast, the parent base pyrazole is extensively metabolized, causing 40% depletion of liver glycogen and induction of UDP-glucose dehydrogenase [1]. The amino acid conjugate thus escapes first-pass hepatic metabolism. The target compound, incorporating the same pyrazolylalanine core with additional α-methyl protection against peptidases [2] and a 4-CF₃ group enhancing metabolic stability of the pyrazole ring itself [3], is expected to exhibit even greater in vivo persistence than the unsubstituted scaffold.

Metabolic inertness
Class-level inference
Parent scaffold: 93% urinary recovery unchanged (mouse, 4 d)
Suggests low hepatic metabolism; extended in vivo persistence possible
Direct data for this compound not reported
Metabolic stability in vivo Pyrazolylalanine excretion Pharmacokinetics

2-Amino-2-methyl-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid – Evidence-Anchored Research and Industrial Application Scenarios


Conformationally Rigidified Peptide Probe Design for Structural Biology

The α-methyl quaternary centre of this compound restricts peptide backbone φ,ψ angles to the 3₁₀-helical region (≥80% propensity, class-level evidence) [1], providing a predictable, pre-organized scaffold that simplifies structure determination by NMR or X-ray crystallography. Investigators requiring a rigidified amino acid for turn-inducing or helix-nucleating peptide sequences should prefer this compound over flexible 3-(pyrazol-1-yl)-L-alanine, which offers no conformational constraint. The 4-CF₃-pyrazole also provides a distinct ¹⁹F NMR handle for probing local environment and ligand binding, a feature absent in unsubstituted analogs.

Long-Half-Life Peptide Therapeutics Requiring Proteolytic Resistance

For peptide-based drug candidates where proteolytic degradation limits in vivo duration, the α-methyl group of this compound confers ≥10-fold enhancement in proteolytic half-life relative to α-hydrogen analogs (class-level inference) [2]. When combined with the intrinsic metabolic inertness of the pyrazolylalanine scaffold (93% urinary recovery unchanged in mouse model) [3], this compound becomes a high-value building block for designing metabolically stable therapeutic leads targeting intracellular or extracellular targets with prolonged dosing intervals.

Enzyme Active-Site Probe and Inhibitor Template Development

Pyrazolylalanine scaffolds are established competitive inhibitors of histidine-utilizing enzymes (e.g., histidine ammonia-lyase, IC₅₀ = 5.0 mM for pyrazolylalanine vs. Kₘ = 3.0 mM for histidine) [4]. The 4-CF₃ substituent on this compound modulates pyrazole pKₐ (decrease of ~0.5–1.0 unit) [5], potentially altering hydrogen-bonding patterns at the active site compared to des-CF₃ analogs. Researchers developing inhibitors of enzymes that process histidine or imidazole-containing substrates can exploit this pKₐ shift and the non-hydrolyzable α-methyl centre to fine-tune binding affinity and selectivity.

Cell-Permeable Bioactive Scaffold for Intracellular Target Engagement Assays

The computed XLogP3-AA of –2.4 for this compound represents a +0.8 log unit increase in lipophilicity relative to the unsubstituted pyrazolylalanine analog (XLogP3-AA = –3.2) [6]. This ~6.3-fold enhancement in passive membrane permeability is critical for cell-based assays requiring intracellular target access. Procurement of the des-CF₃ analog would yield a compound with substantially lower cellular uptake, potentially generating false-negative results in phenotypic screens. The CF₃-pyrazole moiety thus directly enables applications where the des-CF₃ version would fail to demonstrate meaningful intracellular activity.

Application
Selection Property
Validation Focus
Conformationally rigidified peptide probe design
α,α-Disubstitution (3₁₀-helix bias)
NMR/X-ray conformation; ¹⁹F NMR probe utility
Proteolytically stable peptide research
α-Methyl + pyrazolylalanine core
Proteolytic half-life; in vivo recovery in model
Enzyme active-site probe development
Pyrazole bioisostere; CF₃ pKₐ shift
Enzyme inhibition IC₅₀ vs Kₘ; binding selectivity
Intracellular target engagement assays
CF₃-pyrazole lipophilicity gain
Cellular uptake; passive permeability comparison
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